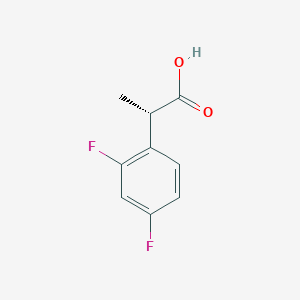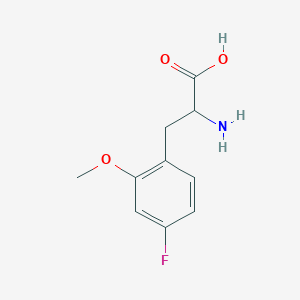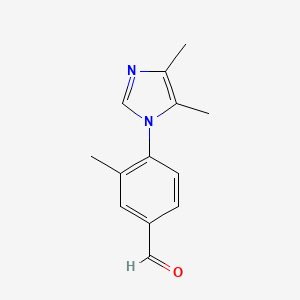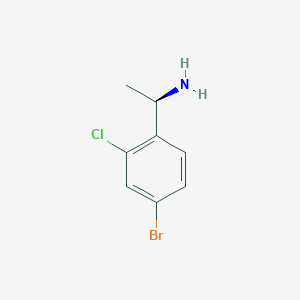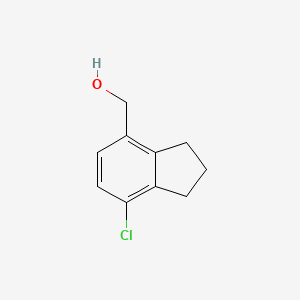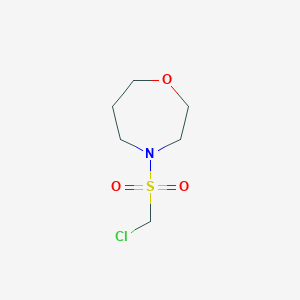![molecular formula C8H11ClN4 B13558060 1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
1-[3-(Azidomethyl)phenyl]methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Azidomethyl)phenyl]methanaminehydrochloride is a chemical compound with the molecular formula C8H11ClN4. It is known for its azido group, which makes it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various heterocyclic compounds and has applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Azidomethyl)phenyl]methanaminehydrochloride typically involves the reaction of 3-(chloromethyl)benzylamine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Azidomethyl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, DMF or DMSO as solvents, elevated temperatures.
Cycloaddition Reactions: Alkynes or alkenes, copper(I) catalysts.
Reduction Reactions: Hydrogen gas, palladium catalyst.
Major Products
Substitution Reactions: Various azide derivatives.
Cycloaddition Reactions: Triazole compounds.
Reduction Reactions: Amines.
Scientific Research Applications
1-[3-(Azidomethyl)phenyl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the study of biological processes involving azides and their derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Azidomethyl)phenyl]methanaminehydrochloride is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes, forming triazoles. These reactions are often catalyzed by copper(I) ions and are known as “click chemistry.” The resulting triazole compounds can interact with various molecular targets, leading to diverse biological and chemical effects.
Comparison with Similar Compounds
1-[3-(Azidomethyl)phenyl]methanaminehydrochloride can be compared with other azido compounds, such as:
Azidomethyl phenyl sulfide: Similar in structure but contains a sulfur atom instead of an amine group.
1-Azido-3-methylbenzene: Lacks the methanamine group, making it less versatile in certain reactions.
Azidomethyl phenyl ether: Contains an ether linkage, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of the azido group and the methanamine group, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C8H11ClN4 |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
[3-(azidomethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-7-2-1-3-8(4-7)6-11-12-10;/h1-4H,5-6,9H2;1H |
InChI Key |
CJMOTDIBZUISBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN=[N+]=[N-])CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


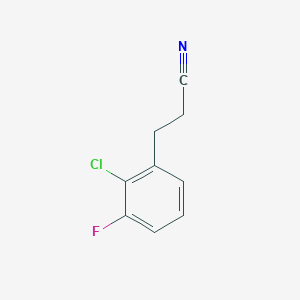
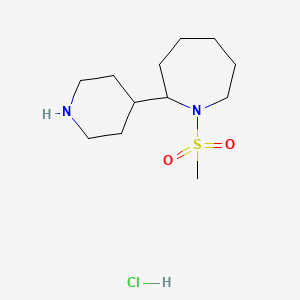
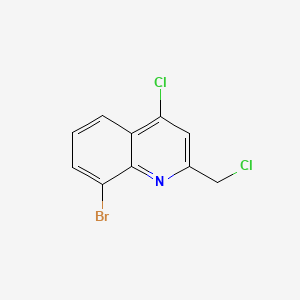
![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
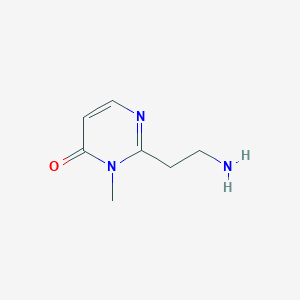


![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13558005.png)
